![molecular formula C22H33N7O B6445311 1-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-ethylpiperazine CAS No. 2549065-79-2](/img/structure/B6445311.png)
1-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-ethylpiperazine
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Description
1-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-ethylpiperazine is a useful research compound. Its molecular formula is C22H33N7O and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-ethylpiperazine is 411.27465870 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-ethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-ethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The triazole nucleus in this compound has been associated with antibacterial properties. Researchers have explored its potential as an antibacterial agent against multidrug-resistant pathogens. By understanding its mechanism of action and optimizing its structure, scientists aim to develop effective treatments for bacterial infections .
Antifungal Applications
Triazole-containing compounds, such as fluconazole and voriconazole, are well-known antifungal drugs. The structural features of our compound suggest that it may also exhibit antifungal activity. Investigating its efficacy against fungal infections could lead to novel therapeutic options .
Anticancer Potential
The compound’s unique structure makes it an interesting candidate for cancer research. Researchers have explored its effects on cancer cell lines, aiming to identify any selective cytotoxicity. Further studies could reveal its potential as an anticancer agent .
Cardiovascular Disorders
Studies have hinted at the compound’s role in cardiovascular health. It may influence pathways related to cardiovascular diseases, making it relevant for further investigation. Researchers are keen to explore its impact on heart health and vascular function .
Type 2 Diabetes Management
Given the compound’s pharmacophoric features, it could play a role in managing type 2 diabetes. Investigating its effects on glucose metabolism and insulin sensitivity may provide valuable insights for diabetes treatment .
Hyperproliferative Disorders
Hyperproliferative disorders, including certain cancers and skin conditions, involve abnormal cell growth. Our compound’s structure suggests potential interactions with cellular pathways related to proliferation. Researchers are studying its effects on cell proliferation and apoptosis .
properties
IUPAC Name |
7-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O/c1-4-26-12-14-27(15-13-26)9-5-6-16-30-20-7-10-28(11-8-20)21-18(2)19(3)25-22-23-17-24-29(21)22/h17,20H,4,7-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTWCKNSYYALKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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